molecular formula C6H12O2 B046026 Ethyl butyrate CAS No. 105-54-4

Ethyl butyrate

Cat. No.: B046026
CAS No.: 105-54-4
M. Wt: 116.16 g/mol
InChI Key: OBNCKNCVKJNDBV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl butyrate, also known as ethyl butanoate or butyric ether, is an ester . It primarily targets the olfactory receptors in humans and animals due to its fruity odor, similar to pineapple . It is a key ingredient used as a flavor enhancer in processed orange juices .

Mode of Action

This compound interacts with its targets, the olfactory receptors, by binding to these receptors and triggering a sensory response that is interpreted as a fruity, specifically pineapple-like, smell . This interaction enhances the flavor profile of the food or beverage it is added to .

Biochemical Pathways

This compound is synthesized by reacting ethanol and butyric acid . This is a condensation reaction, meaning water is produced in the reaction as a byproduct . In a study, a butyryl-CoA synthesis pathway was introduced into Saccharomyces cerevisiae to produce this compound .

Pharmacokinetics

It is known that this compound is a small, polar compound . It is soluble in propylene glycol, paraffin oil, and kerosene , which suggests that it could be rapidly absorbed and distributed in the body if ingested or inhaled.

Result of Action

The primary result of this compound’s action is the sensory perception of a fruity, pineapple-like smell when it binds to olfactory receptors . This enhances the flavor of the food or beverage it is added to, making it more appealing to consumers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility and therefore its ability to reach olfactory receptors can be affected by temperature . Furthermore, its stability and efficacy as a flavoring agent can be influenced by the pH and composition of the food or beverage it is added to .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl butyrate is typically synthesized through the esterification of butanoic acid (butyric acid) with ethanol. This reaction is catalyzed by a strong acid, such as sulfuric acid . The process involves:

Industrial Production Methods: In industrial settings, this compound is produced using a continuous esterification process. This involves the use of butanoic acid and ethanol as raw materials, with sulfuric acid as the catalyst. The reaction is carried out under controlled conditions to ensure efficient production and high yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Hydrolysis: Butanoic acid and ethanol.

    Oxidation: Butanoic acid.

    Reduction: Butanol.

Comparison with Similar Compounds

Ethyl butyrate is part of a family of esters that includes compounds such as:

Uniqueness: this compound is unique due to its widespread use in the food and beverage industry, particularly in orange juice, and its distinctive pineapple-like aroma . Its versatility and relatively low cost make it a popular choice in various industrial applications .

Properties

IUPAC Name

ethyl butanoate
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InChI

InChI=1S/C6H12O2/c1-3-5-6(7)8-4-2/h3-5H2,1-2H3
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InChI Key

OBNCKNCVKJNDBV-UHFFFAOYSA-N
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Canonical SMILES

CCCC(=O)OCC
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Molecular Formula

C6H12O2
Record name ETHYL BUTYRATE
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DSSTOX Substance ID

DTXSID6040111
Record name Ethyl butyrate
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Molecular Weight

116.16 g/mol
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Physical Description

Ethyl butyrate appears as a clear colorless liquid with a pineapple-like odor. Flash point 78 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with an odor of pineapple; [Merck Index], Colourless liquid with a banana, pineapple odour
Record name ETHYL BUTYRATE
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Boiling Point

250 °F at 760 mmHg (USCG, 1999), 120-121 °C, 120.00 to 121.00 °C. @ 760.00 mm Hg
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Flash Point

75 °F (USCG, 1999), 75 °F (24 °C) Closed cup
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Solubility

In water, 4.9X10+3 mg/L at 20 °C, Soluble in about 150 parts water, Slightly soluble in carbon tetrachloride; soluble in ethanol, ethyl ether, Miscible with alcohol, ether, 4.9 mg/mL at 20 °C, Soluble in fixed oils and propylene glycol, insoluble in glycerol, 1ml in 3ml 60% ethanol (in ethanol)
Record name ETHYL N-BUTYRATE
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Density

0.879 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8735 g/cu cm at 25 °C, Density of saturated air: 1.08 (Air = 1), 0.870-0.877
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Vapor Density

4.0 (Air = 1)
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Vapor Pressure

12.8 [mmHg], 14.0 mm Hg at 20 °C
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Color/Form

Colorless liquid

CAS No.

105-54-4
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Melting Point

-135 °F (USCG, 1999), -97 °C, -93.3 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is ethyl butyrate primarily known for?

A1: this compound is a naturally occurring ester primarily known for its characteristic pineapple or banana-like aroma. [, , , , ]

Q2: How is this compound used in the food industry?

A2: Due to its pleasant fruity aroma, this compound is widely used as a flavoring agent in various food products, including beverages, candies, and processed foods. [, , , , ]

Q3: How does this compound contribute to the aroma profile of strawberries?

A3: Research indicates that this compound, along with other esters like ethyl hexanoate, ethyl isovalerate, and ethyl 2-methylbutyrate, are key contributors to the characteristic aroma of fresh strawberries. []

Q4: How does the aroma profile of strawberries change during decay, and how is this compound involved?

A4: As strawberries decay, their aroma profile shifts dramatically. While fresh strawberries are characterized by a dominance of esters like this compound, decayed strawberries exhibit a prevalence of alcohols like ethyl alcohol and isobutyl alcohol. This shift signifies a change in the biochemical processes occurring within the fruit as it decays. []

Q5: Can this compound enhance sweetness perception in food?

A5: Yes, studies have shown that even subthreshold concentrations of this compound (concentrations below conscious perception) can enhance the perceived sweetness of sucrose solutions. This effect highlights the significant influence of olfactory perception on taste. []

Q6: Does adding this compound to aronia berry juice improve its palatability?

A6: While adding this compound to aronia berry juice can enhance its sweetness, it doesn’t significantly improve overall palatability. The strong astringency of aronia berries, a key factor limiting its acceptance, remains unmasked by the added this compound and sugar. []

Q7: How is this compound produced industrially?

A7: this compound is primarily produced through esterification, a chemical reaction between butyric acid and ethanol, often catalyzed by strong acids. [, , ]

Q8: Can this compound be produced using enzymatic methods?

A8: Yes, lipases, specifically Lipase B from Candida antarctica (CALB), can catalyze the esterification of butyric acid and ethanol to produce this compound. This method is gaining popularity as it offers a more environmentally friendly and sustainable alternative to traditional chemical synthesis. [, , , ]

Q9: What factors influence the enzymatic synthesis of this compound?

A9: Factors such as reaction temperature, substrate molar ratio (ethanol to butyric acid), enzyme concentration, and the presence of water can significantly impact the yield and efficiency of this compound synthesis using lipases. []

Q10: How does the immobilization method of CALB affect this compound synthesis?

A10: The method used to immobilize CALB can affect the optimal conditions for this compound synthesis. For instance, CALB immobilized on styrene-divinylbenzene beads (MCI-CALB) might exhibit different optimal temperature, substrate ratio, and enzyme concentration compared to commercially available immobilized CALB preparations like Novozym 435. []

Q11: What are the advantages of using immobilized CALB for this compound synthesis?

A11: Immobilized CALB preparations offer several advantages over free enzymes, including enhanced stability, reusability, and ease of separation from the reaction mixture, making the process more cost-effective. [, , , ]

Q12: Can reactive distillation be used for continuous this compound synthesis?

A12: Yes, reactive distillation, a process that combines chemical reaction and separation in a single unit, can be employed for the continuous synthesis of this compound. This method offers advantages such as higher product purity, reduced waste generation, and lower capital investment compared to traditional batch processes. []

Q13: Are there any alternative methods for concentrating this compound from aqueous solutions?

A13: Styrene-divinylbenzene (SDVB) resins, specifically XAD-16, have been investigated for their ability to concentrate this compound and other volatile flavor compounds from aqueous orange essence. This method utilizes the sorption properties of the resin to selectively adsorb and concentrate this compound, offering a potential alternative to traditional distillation techniques. []

Q14: What is the molecular formula and molecular weight of this compound?

A14: The molecular formula of this compound is C6H12O2, and its molecular weight is 116.16 g/mol. [Numerous sources confirm this information]

Q15: What analytical techniques are commonly employed for the characterization and quantification of this compound?

A15: Gas chromatography (GC) is widely used for both qualitative and quantitative analysis of this compound, particularly in complex mixtures like food samples. Other techniques, such as mass spectrometry (MS) and proton transfer reaction mass spectrometry (PTR-MS), are often coupled with GC to provide enhanced identification and quantification capabilities. [, , , , , ]

Q16: How is this compound recovered and quantified after chewing gum mastication in simulated studies?

A16: Researchers have developed a mechanical chewing device to simulate human mastication of chewing gum. After simulated mastication, model volatiles like this compound released from the gum into the gas phase are quantified using PTR-MS. Any this compound released into the simulated saliva is extracted and quantified using GC. []

Q17: How is this compound quantified in complex mixtures like orange essence?

A17: After concentration from aqueous orange essence using techniques like SDVB resin sorption, this compound can be quantified using capillary gas chromatographic analysis. This method allows for the separation and individual quantification of different volatile compounds present in the essence. []

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